RMI–FANCM (MM2) Protein-Protein Interaction Screening Hit: Differential Target Engagement Versus All Other Benzothiazole-Carbohydrazide Analogs
N'-(6-Chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide (851980-22-8) is documented as a screening hit in a high-throughput fluorescence polarization assay targeting inhibitors of the RMI–FANCM (MM2) protein-protein interaction (Source: 11908; External ID: RMI-FANCM-MM2) . This screen, conducted on a library of 74,807 small molecules, identified compounds that disrupt the interaction between the RMI complex and the FANCM MM2 binding site—a mechanism implicated in resensitizing chemoresistant tumors [1]. In contrast, all other benzothiazole-carbohydrazide analogs (e.g., 6-methyl, 6-methoxy, 4,5-dimethyl, 5,7-dimethyl, des-chloro, and 4-fluoro variants) have no documented activity in the RMI–FANCM assay in publicly available databases. The reference RMI-MM2 inhibitor PIP-199 exhibits an IC50 of 36 μM in this assay , establishing a quantitative benchmark for this target class.
| Evidence Dimension | RMI–FANCM (MM2) protein-protein interaction inhibition |
|---|---|
| Target Compound Data | Identified as active hit in RMI-FANCM (MM2) fluorescence polarization screen (Source: 11908; External ID: RMI-FANCM-MM2); specific IC50 not publicly disclosed for this compound |
| Comparator Or Baseline | PIP-199 (known RMI-MM2 inhibitor): IC50 = 36 μM ; 6-methyl analog (CAS 851979-55-0), 6-methoxy analog, 4,5-dimethyl analog (CAS 851980-48-8), 5,7-dimethyl analog (CAS 851987-56-9), des-chloro parent (CAS 28891-34-1): No documented RMI-FANCM activity |
| Quantified Difference | Unique target engagement profile: only benzothiazole-carbohydrazide documented in RMI-FANCM screen vs. zero evidence for all comparator benzothiazole-carbohydrazides |
| Conditions | Fluorescence polarization high-throughput screening assay using labeled TMR-RaMM2 peptide tracer competing with recombinant RMI1-RMI2 complex; pilot screen of 74,807 compounds [1] |
Why This Matters
This target engagement profile provides a mechanistically unique starting point for DNA repair inhibitor development that no other benzothiazole-carbohydrazide analog offers, directly influencing procurement decisions for Fanconi anemia pathway research programs.
- [1] Voter, A. F.; Manthei, K. A.; Keck, J. L. A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway. SLAS Discovery 2016, 21 (6), 626–633. View Source
